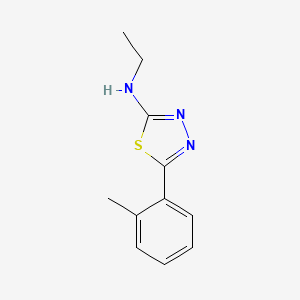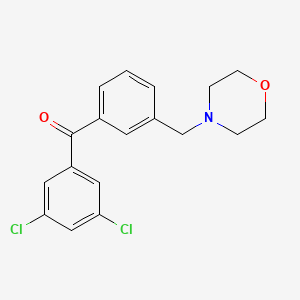
3,5-Dichloro-3'-morpholinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Paper describes the synthesis of a series of novel morpholine conjugated benzophenone analogues. These compounds were synthesized from (4-hydroxy-aryl)-aryl methanones through a multi-step reaction sequence. Although the specific synthesis of 3,5-Dichloro-3'-morpholinomethyl benzophenone is not detailed, the methods used in this paper could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
In paper , the influence of solvates on the molecular conformation of a morpholinemethyl benzophenone derivative is analyzed. The study shows that the molecular conformation can vary significantly depending on the interactions with solvents. This suggests that the molecular structure of 3,5-Dichloro-3'-morpholinomethyl benzophenone could also exhibit different conformations under various conditions.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 3,5-Dichloro-3'-morpholinomethyl benzophenone. However, paper discusses the complexation of thorium with a modified benzophenone, which indicates that benzophenone derivatives can participate in complexation reactions. This could imply that 3,5-Dichloro-3'-morpholinomethyl benzophenone may also form complexes with certain metals or act as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3,5-Dichloro-3'-morpholinomethyl benzophenone are not directly reported, paper provides a comprehensive analysis of a related compound using Density Functional Theory (DFT) calculations. These calculations include equilibrium geometry, energy levels, and non-linear optical properties. Similar computational methods could be applied to 3,5-Dichloro-3'-morpholinomethyl benzophenone to predict its properties.
Wissenschaftliche Forschungsanwendungen
Stability and Toxicity in Water Treatment
- 3,5-Dichloro-3'-morpholinomethyl benzophenone has been studied for its stability and toxicity in water treatment processes. Research by Zhuang et al. (2013) focused on the transformation of UV filters in chlorinated water, including the formation of chlorinated products like 3,5-dichloro-2-hydroxy-4-methoxybenzophenone, highlighting its less stability compared to parent compounds in water (Zhuang et al., 2013).
Photochemical Properties in Biological Chemistry
- The photochemical properties of benzophenone derivatives, including 3,5-Dichloro-3'-morpholinomethyl benzophenone, have applications in bioorganic chemistry and material science. Dormán et al. (2016) discussed how these compounds, upon excitation, form a biradicaloid triplet state useful in binding/contact site mapping and proteome profiling (Dormán et al., 2016).
Cytotoxicity Studies
- Utsunomiya et al. (2019) investigated the cytotoxic effects of benzophenone-3 derivatives, including the impact on intracellular Zn2+ levels in rat thymocytes. This research helps understand the cellular toxicity mechanisms of benzophenone derivatives (Utsunomiya et al., 2019).
Antitumor Activity
- The antitumor activity of novel benzophenone derivatives, including 3,5-Dichloro-3'-morpholinomethyl benzophenone, has been studied by Kumazawa et al. (1997). They found that these compounds exhibit potent cytotoxic activity against various cancer cells and have significant antitumor activity in vivo (Kumazawa et al., 1997).
Environmental Impact and Ecotoxicology
- Several studies have explored the environmental occurrence, transformation, and potential ecotoxicological impact of benzophenone-3 and its derivatives. Kim and Choi (2014) conducted a review highlighting the ecological risks associated with benzophenone-3, which is structurally similar to 3,5-Dichloro-3'-morpholinomethyl benzophenone. Their research provides insights into the environmental impact of such compounds (Kim & Choi, 2014).
Eigenschaften
IUPAC Name |
(3,5-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-2-13(8-14)12-21-4-6-23-7-5-21/h1-3,8-11H,4-7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGLHAPAVNMDIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643108 |
Source


|
| Record name | (3,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-3'-morpholinomethyl benzophenone | |
CAS RN |
898792-26-2 |
Source


|
| Record name | (3,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

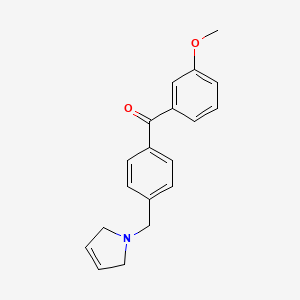
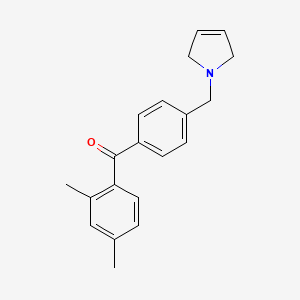
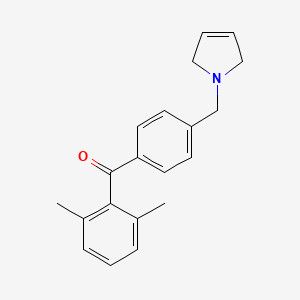
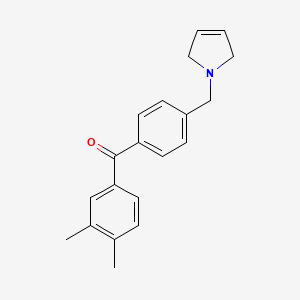
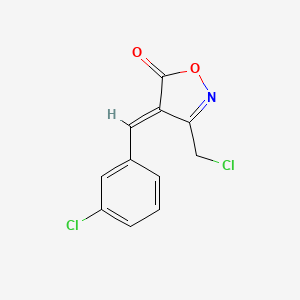
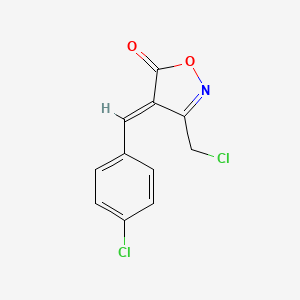
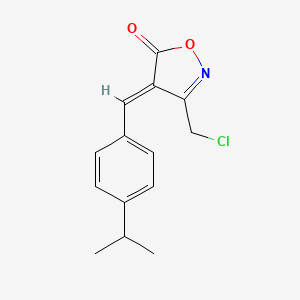
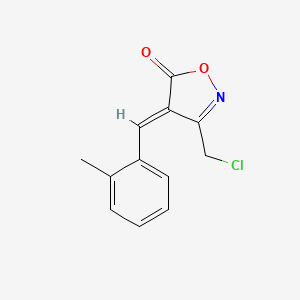
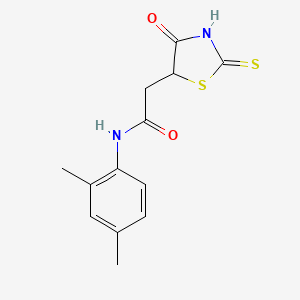
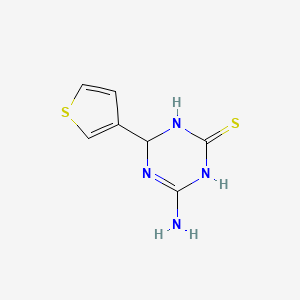
![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)
